
2-Quinolinecarboxylic acid, 4-methoxy-6,7-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Quinolinecarboxylic acid, 4-methoxy-6,7-dimethyl- is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is known for its unique chemical structure, which includes a quinoline ring substituted with methoxy and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinolinecarboxylic acid, 4-methoxy-6,7-dimethyl- typically involves the reaction of appropriate quinoline derivatives with methoxy and methyl substituents. One common method involves the use of 4-methoxy-2-quinolinecarboxylic acid as a starting material . The reaction conditions often include the use of specific catalysts and solvents to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The methoxy group at the 4-position strongly activates the quinoline ring toward electrophilic attack, directing incoming electrophiles to the 5- and 8-positions. The electron-rich environment from the 6,7-dimethyl groups further enhances reactivity. Key reactions include:
-
Nitration : Occurs at the 5-position under mixed-acid conditions (HNO₃/H₂SO₄), yielding 5-nitro derivatives.
-
Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at the 8-position.
-
Vilsmeier–Haack Formylation : Using POCl₃ and DMF, formylation occurs at the 5-position due to steric hindrance from the 6,7-dimethyl groups .
Alkylation and Acylation
The carboxylic acid and methoxy groups facilitate nucleophilic reactions under basic conditions:
Alkylation
Methylation with CH₃I in DMF (50°C, 1 hr) proceeds via an SN2 mechanism. Steric hindrance near the nitrogen atom favors O-methylation over N-methylation. Key findings from NaH/K₂CO₃-mediated reactions :
Base | Solvent | Temperature | O:N Methylation Ratio |
---|---|---|---|
NaH | THF | 0°C | 95:5 |
K₂CO₃ | Acetone | 50°C | 85:15 |
Triethylamine | DMF | 50°C | No reaction |
Mechanistic Insight : Computational studies confirm that the methyl group on sulfur shields the nitrogen atom, favoring O-methylation .
Acylation
Acetyl chloride in pyridine selectively acylates the oxygen atom of the methoxy group, forming 4-acetoxy derivatives.
Decarboxylation
Thermal decarboxylation (180–200°C) removes the carboxylic acid group, generating 4-methoxy-6,7-dimethylquinoline. This reaction is critical for synthesizing simplified quinoline scaffolds .
Hydrolysis and Esterification
The carboxylic acid undergoes reversible esterification:
-
Esterification : Methanol/H₂SO₄ converts the acid to its methyl ester.
-
Hydrolysis : NaOH/EtOH regenerates the carboxylic acid from esters .
Palladium-Catalyzed Cross-Coupling
While not directly observed in the cited studies, analogous quinoline derivatives participate in:
Scientific Research Applications
2-Quinolinecarboxylic acid, 4-methoxy-6,7-dimethyl- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals like manganese and rhenium.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the synthesis of novel materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-Quinolinecarboxylic acid, 4-methoxy-6,7-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical and biological properties. These interactions can influence various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 4-Hydroxy-2-quinolinecarboxylic acid
- 2,4-Dimethylquinoline
- 4-Methoxyquinoline
Uniqueness
2-Quinolinecarboxylic acid, 4-methoxy-6,7-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
1355229-29-6 |
---|---|
Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
4-methoxy-6,7-dimethylquinoline-2-carboxylic acid |
InChI |
InChI=1S/C13H13NO3/c1-7-4-9-10(5-8(7)2)14-11(13(15)16)6-12(9)17-3/h4-6H,1-3H3,(H,15,16) |
InChI Key |
QKWWNKXTHMXYQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(C=C2OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.